Kirromycin

Catalog No.
S531789
CAS No.
50935-71-2
M.F
C43H60N2O12
M. Wt
796.9 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Kirromycin

CAS Number

50935-71-2

Product Name

Kirromycin

IUPAC Name

(2S)-N-[(2E,4E,6S,7R)-7-[(2S,3S,4R,5R)-3,4-dihydroxy-5-[(1E,3E,5E)-7-(4-hydroxy-2-oxo-1H-pyridin-3-yl)-6-methyl-7-oxohepta-1,3,5-trienyl]oxolan-2-yl]-6-methoxy-5-methylocta-2,4-dienyl]-2-[(2R,3R,4R,6S)-2,3,4-trihydroxy-5,5-dimethyl-6-[(1E,3E)-penta-1,3-dienyl]oxan-2-yl]butanamide

Molecular Formula

C43H60N2O12

Molecular Weight

796.9 g/mol

InChI

InChI=1S/C43H60N2O12/c1-9-11-13-21-31-42(6,7)38(50)39(51)43(54,57-31)28(10-2)40(52)44-23-17-16-19-26(4)36(55-8)27(5)37-35(49)34(48)30(56-37)20-15-12-14-18-25(3)33(47)32-29(46)22-24-45-41(32)53/h9,11-22,24,27-28,30-31,34-39,48-51,54H,10,23H2,1-8H3,(H,44,52)(H2,45,46,53)/b11-9+,14-12+,17-16+,20-15+,21-13+,25-18+,26-19+/t27-,28-,30-,31+,34+,35+,36-,37+,38+,39-,43-/m1/s1

InChI Key

HMSYAPGFKGSXAJ-GFNGQHCCSA-N

SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

Solubility

Soluble in DMSO

Synonyms

Kirromycin

Canonical SMILES

CCC(C(=O)NCC=CC=C(C)C(C(C)C1C(C(C(O1)C=CC=CC=C(C)C(=O)C2=C(C=CNC2=O)O)O)O)OC)C3(C(C(C(C(O3)C=CC=CC)(C)C)O)O)O

Isomeric SMILES

CC[C@H](C(=O)NC/C=C/C=C(\C)/[C@H]([C@@H](C)[C@H]1[C@H]([C@H]([C@H](O1)/C=C/C=C/C=C(\C)/C(=O)C2=C(C=CNC2=O)O)O)O)OC)[C@@]3([C@@H]([C@@H](C([C@@H](O3)/C=C/C=C/C)(C)C)O)O)O

Description

The exact mass of the compound Kirromycin is 796.4146 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..
  • Antibacterial Activity

    Kirromycin exhibits antibacterial activity against a broad spectrum of bacteria, including some strains resistant to other antibiotics. Studies have shown its effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Bacillus subtilis, as well as some Gram-negative bacteria like Escherichia coli [].

  • Mechanism of Action

    Understanding how Kirromycin works is crucial for developing new antibiotics. Research suggests it disrupts protein synthesis in bacteria by binding to the ribosome, a cellular structure responsible for protein production []. This mechanism differs from many common antibiotics, making Kirromycin a potential candidate for overcoming antibiotic resistance.

  • Structural Biology

    Kirromycin's unique chemical structure allows researchers to study how antibiotics interact with ribosomes. By analyzing the binding between Kirromycin and the ribosome, scientists can gain insights into the design and development of new antibiotics with improved efficacy [].

  • Drug Discovery

    Kirromycin serves as a valuable tool for researchers developing new antibiotics. Its specific mechanism of action and antibacterial properties can be used to identify and screen for novel antibiotic candidates with similar or improved activity profiles [].

  • Origin: Kirromycin is isolated from the bacterium Streptomyces collinus Tü 365 [].
  • Significance: Kirromycin acts as a potent inhibitor of protein synthesis in bacteria, making it a valuable tool for scientific research on protein translation and antibiotic development [].

Molecular Structure Analysis

  • Key features: Kirromycin possesses a complex structure with three key moieties: a pyridone ring, a central tetrahydrofuran (THF) ring, and a sugar-like unit called goldinonic acid. These moieties contribute to its interaction with target molecules.

Chemical Reactions Analysis

  • Synthesis: Kirromycin biosynthesis is a complex process involving a combination of polyketide synthases (PKS) and non-ribosomal peptide synthetases (NRPS) enzymes. The specific details of all enzymatic steps are still being elucidated.
  • Mechanism of action: Kirromycin inhibits protein synthesis by binding to elongation factor Tu (EF-Tu), a crucial protein in bacterial protein translation []. This binding prevents EF-Tu from undergoing a conformational change necessary for protein elongation, effectively stalling protein synthesis [].

Physical And Chemical Properties Analysis

  • Data on specific physical and chemical properties like melting point, boiling point, and solubility is scarce due to the challenges of isolating and purifying kirromycin.

Kirromycin disrupts protein synthesis by targeting elongation factor Tu (EF-Tu) []. EF-Tu is responsible for delivering aminoacyl-tRNAs (charged transfer RNAs) to the ribosome during protein translation. Kirromycin binds to EF-Tu, preventing it from releasing the previously bound aminoacyl-tRNA and hindering the progression of the ribosome along the mRNA []. This effectively halts protein synthesis in bacteria [].

  • Cytotoxicity: Studies suggest Kirromycin exhibits no cytotoxicity against mammalian cell lines at the highest concentrations tested, indicating potential selectivity for bacterial targets.
  • Specific safety data on flammability, reactivity, and environmental impact is limited due to its use primarily in research settings.

Future Research Directions

  • While kirromycin itself may not be a viable antibiotic due to production complexities, its unique structure and mechanism of action hold promise for the development of novel antibiotics targeting EF-Tu.

Purity

>98% (or refer to the Certificate of Analysis) ( Purity information is a general guideline based on past batches. Please refer to your quote for the exact purity of the batch. )

XLogP3

3.8

Hydrogen Bond Acceptor Count

12

Hydrogen Bond Donor Count

8

Exact Mass

796.41462535 g/mol

Monoisotopic Mass

796.41462535 g/mol

Heavy Atom Count

57

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

PO3AA461HS

Dates

Modify: 2024-04-14
1. Wolf, H., Zähner, H., and Nierhaus, K. Kirromycin, an inhibitor of the 30 S ribosomal subunits function FEBS Lett. 21(3), 347-350 (1972).
2. Wolf, H., Chinali, G., and Parmeggiani, A. Kirromycin, an inhibitor of protein biosynthesis that acts on elongation factor Tu Proc. Nat. Acad. Sci. USA 71(12), 4910-4914 (1974).

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